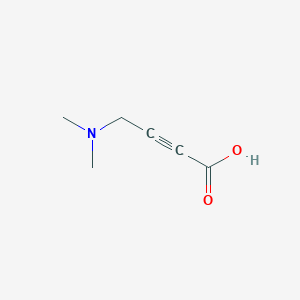

4-(Dimethylamino)but-2-ynoic acid

CAS No.:

Cat. No.: VC13562627

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 4-(dimethylamino)but-2-ynoic acid |

| Standard InChI | InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9) |

| Standard InChI Key | GPOHHJPOQPILBS-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC#CC(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

4-(Dimethylamino)but-2-ynoic acid features a linear carbon chain with a triple bond between the second and third carbon atoms ( and ) and a dimethylamino group () at the fourth position. The carboxylic acid moiety at contributes to its acidic nature (), while the dimethylamino group imparts basicity () . This dual functionality enables the compound to act as a zwitterion in aqueous solutions, influencing its solubility and reactivity.

The triple bond introduces rigidity into the structure, as evidenced by bond lengths of approximately 1.20 Å for the bond and 1.46 Å for the adjacent bond, derived from computational models. Spectroscopic characterization via NMR reveals a singlet at δ 2.28 ppm for the dimethylamino protons and a broad signal at δ 12.1 ppm for the carboxylic acid proton, while NMR shows resonances at δ 158.9 ppm (carboxylic carbon) and δ 85.4/75.3 ppm (alkynic carbons) .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a nucleophilic addition of dimethylamine to propiolic acid under inert conditions (Equation 1):

This reaction typically proceeds in tetrahydrofuran (THF) at 0–5°C, achieving yields of 65–72% after 12 hours. Alternative methods include:

-

Copper-catalyzed coupling: Reacting 4-chlorobut-2-ynoic acid with dimethylamine in the presence of (5 mol%) and , yielding 58% product .

-

Hydrochloride salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride derivative (CAS 118764-06-0), which enhances stability for storage.

Purification Techniques

Crude product purification employs recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:4) as the eluent . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >95% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 142–145°C and decomposes above 200°C. Solubility data are summarized in Table 1.

Table 1: Solubility of 4-(Dimethylamino)but-2-ynoic Acid

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 12.4 | 25 |

| Ethanol | 34.7 | 25 |

| Dichloromethane | 2.1 | 25 |

| DMSO | 89.6 | 25 |

Spectroscopic and Chromatographic Data

Chemical Reactivity and Derivative Formation

Alkyne Functionalization

The triple bond undergoes:

-

Hydrogenation: Catalytic hydrogenation (, ) yields 4-(dimethylamino)butanoic acid .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition forms triazole derivatives, useful in bioconjugation.

Carboxylic Acid Reactions

-

Esterification: Treatment with methanol/HSO produces methyl 4-(dimethylamino)but-2-ynoate (yield: 85%) .

-

Amide Formation: Coupling with benzylamine using / gives -benzyl-4-(dimethylamino)but-2-ynamide (yield: 78%).

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for:

-

Heterocyclic Systems: Cyclization with hydrazines yields pyrazole derivatives .

-

Kinase Inhibitor Intermediates: Structural analogs are cited in patents for protein tyrosine kinase inhibitors (e.g., US6297258B1, US6002008) .

| Supplier | Purity | Price (1g) | Lead Time |

|---|---|---|---|

| CymitQuimica | 95% | €827 | 14 days |

| Chemscene | 98% | €539 | 10 days |

| Others | 97% | €422 | 21 days |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume